molecular formula C17H20N2O4 B2881402 N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 433251-28-6

N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide

Katalognummer B2881402
CAS-Nummer: 433251-28-6
Molekulargewicht: 316.357
InChI-Schlüssel: XFIYWXAHTRHBER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, commonly known as BCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCE is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 301.4 g/mol.

Wirkmechanismus

Target of Action

Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect similar pathways, leading to disruption of cell division and growth.

Result of Action

The compound’s action results in molecular and cellular effects such as cell cycle arrest and induction of apoptosis . These effects can lead to the inhibition of cell proliferation and the death of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BCE is its high potency and selectivity for GABA-A receptors. This makes BCE a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of BCE is its low water solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of BCE, including the development of more water-soluble analogs, the investigation of its effects on other neurotransmitter systems, and the evaluation of its potential therapeutic applications in various neurological and psychiatric disorders. BCE may also have potential applications in the field of synthetic biology, as a tool for the regulation of neuronal activity in engineered cells and tissues.
Conclusion:
In conclusion, BCE is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BCE exerts its effects by modulating the activity of GABA-A receptors, leading to its anxiolytic, antidepressant, and anticonvulsant properties. Despite its limitations, BCE remains a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions, and may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Synthesemethoden

BCE can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with cyclohexene, followed by the reaction of the resulting compound with oxalyl chloride and then with ethylenediamine. The final product is obtained through recrystallization and purification steps.

Wissenschaftliche Forschungsanwendungen

BCE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BCE has been shown to have anxiolytic, antidepressant, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and depression disorders. BCE has also been shown to modulate the activity of GABA-A receptors, which are important targets for the treatment of epilepsy and other neurological disorders.

Eigenschaften

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-16(18-9-8-12-4-2-1-3-5-12)17(21)19-13-6-7-14-15(10-13)23-11-22-14/h4,6-7,10H,1-3,5,8-9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYWXAHTRHBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.